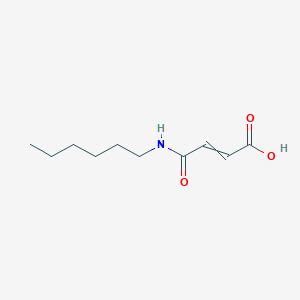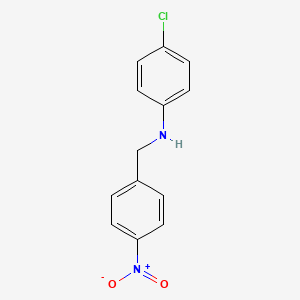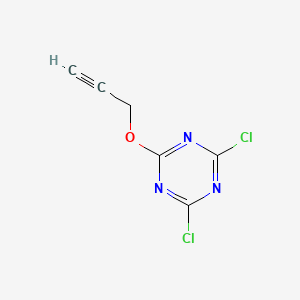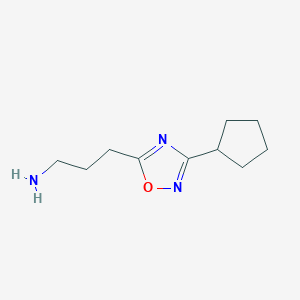
3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile is an organic compound that features a chlorophenyl group, a pyrrole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole ring is treated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Prop-2-enenitrile Moiety: This step involves the reaction of the intermediate with acrylonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Pyrrole N-oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to cell signaling, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
3-(4-chlorophenyl)-2-(1H-pyrrol-2-yl)prop-2-enenitrile: Lacks the methyl group on the pyrrole ring.
3-(4-bromophenyl)-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile: Has a bromine atom instead of a chlorine atom.
3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enamide: Contains an amide group instead of a nitrile group.
Uniqueness
The presence of the 4-chlorophenyl group and the nitrile moiety in 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)prop-2-enenitrile may confer unique electronic properties and reactivity patterns, distinguishing it from similar compounds
属性
分子式 |
C14H11ClN2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-(1-methylpyrrol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C14H11ClN2/c1-17-8-2-3-14(17)12(10-16)9-11-4-6-13(15)7-5-11/h2-9H,1H3 |
InChI 键 |
GLUDENDHWQXLKU-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C(=CC2=CC=C(C=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11726127.png)
![4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B11726132.png)






![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)


